molecular formula C8H10O2 B1266799 1-(Furan-2-yl)but-3-en-1-ol CAS No. 6398-51-2

1-(Furan-2-yl)but-3-en-1-ol

Cat. No. B1266799
CAS RN: 6398-51-2
M. Wt: 138.16 g/mol
InChI Key: LCSKPZJIQPMRAV-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)but-3-en-1-ol, also known as α-2-Propen-1-yl-2-furanmethanol, is a chemical compound with the molecular formula C8H10O2 . It is a colorless to light orange to yellow clear liquid .


Synthesis Analysis

The synthesis of 1-(Furan-2-yl)but-3-en-1-ol involves the aldol condensation of the corresponding furan-2-carbaldehydes with acetone . The hydroarylation of the furan side chain carbon–carbon double bond in reactions with arenes under the action of triflic acid or AlCl3 affords the corresponding products .


Molecular Structure Analysis

The molecular weight of 1-(Furan-2-yl)but-3-en-1-ol is 138.17 g/mol . The InChI key is LCSKPZJIQPMRAV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reactions of furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond . The wide range of triketones, formed through the oxidation of the corresponding Michael adducts, could be involved into the discussed cyclization .


Physical And Chemical Properties Analysis

1-(Furan-2-yl)but-3-en-1-ol has a specific gravity of 1.0420 to 1.0520 . Its boiling point is 204-205°C (lit.) , and its flash point is 66°C . The compound is light sensitive and air sensitive, and should be stored under inert gas .

Scientific Research Applications

Medicine Synthesis

1-(Furan-2-yl)but-3-en-1-ol serves as an intermediate in the synthesis of pharmaceutical compounds. Its structure is beneficial in creating molecules with potential therapeutic effects, such as antiviral, antibacterial, and anti-inflammatory agents . The furan ring, in particular, is a common motif in many drugs, and modifications to this structure can lead to new pharmacological properties.

Agricultural Chemicals

In agriculture, this compound can be utilized to develop new pesticides and herbicides. Its reactivity allows for the creation of compounds that can target specific pests or weeds without harming crops or the environment .

Material Science

The compound’s properties are explored in material science for the development of new polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable monomer for creating polymers with specific characteristics, such as increased durability or resistance to environmental factors .

Environmental Science

Researchers are investigating the use of 1-(Furan-2-yl)but-3-en-1-ol in environmental applications, such as the development of eco-friendly solvents and chemicals that can aid in pollution control and waste management .

Food Industry

In the food industry, derivatives of 1-(Furan-2-yl)but-3-en-1-ol could be used as flavoring agents or in the synthesis of compounds that enhance food preservation and safety .

Cosmetics

The compound’s potential in cosmetics lies in its role as a precursor for fragrances and other beauty product ingredients. Its versatility in chemical reactions can lead to the synthesis of novel compounds that provide desired olfactory or tactile properties .

Energy Sector

1-(Furan-2-yl)but-3-en-1-ol may find applications in the energy sector, particularly in the synthesis of biofuels and other renewable energy sources. Its structure could be key in developing more efficient and sustainable energy solutions .

Nanotechnology

Lastly, in nanotechnology, this compound could be used to create organic frameworks or as a building block for nanoscale materials. Its ability to form diverse chemical bonds can lead to the construction of nanostructures with unique properties for various technological applications .

Safety and Hazards

1-(Furan-2-yl)but-3-en-1-ol is a combustible liquid . It is recommended to avoid heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

1-(furan-2-yl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7,9H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSKPZJIQPMRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70982708
Record name 1-(Furan-2-yl)but-3-en-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)but-3-en-1-ol

CAS RN

6398-51-2, 64180-68-3
Record name α-2-Propen-1-yl-2-furanmethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC75454
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Record name 1-(Furan-2-yl)but-3-en-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Furyl)-1-buten-4-ol
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Synthesis routes and methods I

Procedure details

Into 350 ml of a water-acetone (1:6 by volume) mixture, was dissolved 10 g of 2-(1-hydroxy-3-butenyl)-furan. To the solution heated at 55° C. under reflux, was added dropwise 6.6 g of polyphosphoric acid. After having been stirred at 55° C. for 48 hours, the reaction mixture was stripped of the acetone by distillation and the residue was extracted twice with 300 ml of ether. The extract solution was washed with an aqueous sodium hydrogencarbonate solution, then with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and freed from the solvent by distillation to obtain 9.5 g of a concentrate. On distillation of the concentrate, there were obtained 4.2 g of 2-(1-hydroxy-3-butenyl)furan (b.p. 78° C./10 mmHg) and 3.8 g (65.5% yield based on consumed starting material) of the intended 4-hydroxy-5-allyl-2-cyclopentenone (b.p. 97° C./0.7 mmHg).
[Compound]
Name
polyphosphoric acid
Quantity
6.6 g
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10 g
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350 mL
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reactant
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Synthesis routes and methods II

Procedure details

Reaction and after-treatment were carried out in the same manner as in Example 3 except that an equimolar amount of furfural was used in place of 5-methylfurfural, and that ammonium bromide and tetrahydrofuran were used in place of ammonium chloride and toluene, respectively, in the same weights as those of the latter, to obtain 50.6 g of the fraction of 2-(1-hydroxy-3-butenyl)-furan (content, 99.3%) (yield, 91.0%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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